Quinofumelin

Overview

Description

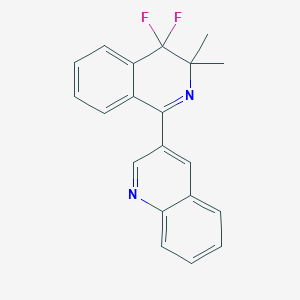

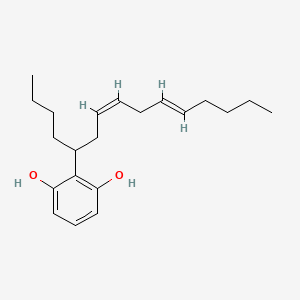

Quinofumelin is a novel fungicide developed by Mitsui Chemicals Agro, Inc. in Tokyo, Japan. It has a distinct chemical structure that includes 3-(isoquinolin-1-yl) quinoline. This compound demonstrates significant fungicidal activity against a variety of fungi, including rice blast and gray mold .

Mechanism of Action

Quinofumelin is a novel fungicide developed by Mitsui Chemicals Agro, Inc. in Tokyo, Japan . It has a distinct chemical structure, including 3-(isoquinolin-1-yl) quinoline , and demonstrates fungicidal activity against a variety of fungi .

Target of Action

The primary target of this compound is the enzyme dihydroorotate dehydrogenase (DHODH) . This enzyme plays a crucial role in the pyrimidine biosynthesis pathway , which is essential for the synthesis of DNA and RNA .

Mode of Action

This compound interacts with DHODH, inhibiting its activity . Specifically, it prevents the oxidation of dihydroorotate to orotate, a critical step in pyrimidine biosynthesis . This inhibition of DHODH leads to the antifungal activity of this compound .

Biochemical Pathways

By inhibiting DHODH, this compound disrupts the pyrimidine biosynthesis pathway . This disruption affects the synthesis of DNA and RNA, thereby inhibiting the growth and proliferation of fungi .

Result of Action

This compound’s inhibition of DHODH leads to a decrease in DNA and RNA synthesis, which in turn inhibits fungal growth and proliferation . Furthermore, it has been found to inhibit the production of deoxynivalenol (DON), a mycotoxin produced by certain fungi .

Action Environment

Biochemical Analysis

Biochemical Properties

Quinofumelin interacts with the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the pyrimidine biosynthesis pathway . The inhibition of DHODH by this compound leads to its antifungal activity .

Cellular Effects

This compound exhibits excellent antifungal activity on mycelial growth and spore germination . It also inhibits the biosynthesis of deoxynivalenol (DON), a mycotoxin produced by Fusarium graminearum . This inhibition disrupts the formation of Fusarium toxisomes, structures responsible for producing DON .

Molecular Mechanism

This compound’s mechanism of action involves the inhibition of the enzyme DHODH . This enzyme catalyzes the oxidation of dihydroorotate to orotate, a crucial step in the pyrimidine biosynthesis pathway . By inhibiting DHODH, this compound disrupts this pathway, leading to its antifungal effects .

Metabolic Pathways

This compound interacts with the pyrimidine biosynthesis pathway by inhibiting the enzyme DHODH . This interaction disrupts the conversion of dihydroorotate to orotate, affecting the overall pathway .

Preparation Methods

The synthesis of quinofumelin begins with the regioselective bromination of quinolinium chloride. The resulting 3-bromoquinoline is then transformed into the corresponding nitrile via a palladium-catalyzed cross-coupling reaction using zinc cyanide . The organic layer is dried over anhydrous magnesium sulfate and concentrated in vacuo .

Chemical Reactions Analysis

Quinofumelin undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can be performed using common reducing agents.

Substitution: this compound can undergo substitution reactions, particularly in the presence of nucleophiles.

Common reagents used in these reactions include palladium catalysts, zinc cyanide, and anhydrous magnesium sulfate . Major products formed from these reactions include various nitrile and quinoline derivatives .

Scientific Research Applications

Quinofumelin has several scientific research applications:

Comparison with Similar Compounds

Quinofumelin is unique due to its distinct chemical structure and mode of action. Similar compounds include:

Tolprocarb: Another fungicide used to control rice blast.

Tricyclazole: A melanin biosynthesis inhibitor used in agriculture.

Probenazole: A plant defense activator that induces host resistance against pathogens.

This compound stands out because it is not cross-resistant to existing fungicides, making it a novel approach for disease control in agricultural production .

Properties

IUPAC Name |

4,4-difluoro-3,3-dimethyl-1-quinolin-3-ylisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16F2N2/c1-19(2)20(21,22)16-9-5-4-8-15(16)18(24-19)14-11-13-7-3-6-10-17(13)23-12-14/h3-12H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWTPIYGGSMJRTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C2=CC=CC=C2C(=N1)C3=CC4=CC=CC=C4N=C3)(F)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80631139 | |

| Record name | 3-(4,4-Difluoro-3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80631139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861647-84-9 | |

| Record name | Quinofumelin [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0861647849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4,4-Difluoro-3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80631139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | QUINOFUMELIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KM5SWR596 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of quinofumelin and how does it impact fungal growth?

A1: this compound exerts its antifungal activity by targeting the enzyme dihydroorotate dehydrogenase (DHODH) [, ]. Specifically, it inhibits the class II DHODH (DHODH II) found in fungi []. This enzyme plays a crucial role in the biosynthesis of pyrimidines, essential building blocks for DNA and RNA. By inhibiting DHODH II, this compound disrupts the production of these vital components, ultimately leading to the inhibition of fungal growth [].

Q2: Does this compound demonstrate selectivity towards fungal DHODH over the human form of the enzyme?

A2: Yes, this compound exhibits significant selectivity for fungal DHODH compared to the human DHODH enzyme []. Research has shown that the IC50 value of this compound for Pyricularia oryzae DHODH (PoDHODH) was significantly lower (2.8 nM) than that for human DHODH (HsDHODH) (>100 µM), indicating a much stronger inhibitory effect on the fungal enzyme []. This selectivity is attributed to structural differences between fungal and human DHODH, particularly within the ubiquinone-binding site [].

Q3: What are the practical implications of this compound's mode of action for controlling fungal diseases in plants?

A3: this compound's specific targeting of fungal DHODH makes it an effective fungicide against various plant pathogens, such as Sclerotinia sclerotiorum and Fusarium graminearum, which cause significant crop losses [, ]. Notably, it has demonstrated excellent protective, curative, and translaminar activity against S. sclerotiorum on oilseed rape leaves []. Additionally, this compound disrupts the formation of infection cushions in S. sclerotiorum and Fusarium toxisomes in F. graminearum, further contributing to its efficacy in controlling these pathogens [, ].

Q4: Is there evidence of cross-resistance between this compound and other commonly used fungicides?

A4: Research indicates that this compound does not exhibit cross-resistance with existing fungicides commonly employed to manage S. sclerotiorum, such as dimethachlone, boscalid, and carbendazim []. This lack of cross-resistance is crucial, as it offers a valuable alternative for combating fungal infections, especially in cases where resistance to conventional fungicides has emerged.

Q5: What is the significance of the discovery and development of this compound in the context of agricultural practices?

A5: The discovery and development of this compound represent a significant advancement in agricultural practices, offering a novel approach for disease control []. Its unique chemical structure, distinct mode of action, and lack of cross-resistance with existing fungicides make it a valuable tool for managing fungal diseases in crops, potentially leading to increased crop yields and reduced economic losses for farmers.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{(2s,3r,4e)-3-Hydroxy-1-[(3-O-Sulfo-Beta-D-Galactopyranosyl)oxy]octadec-4-En-2-Yl}dodecanamide](/img/structure/B3026372.png)

![[(E)-3-hydroxy-2-(octadecanoylamino)octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B3026373.png)

![N-[(1S,2S,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-hexanamide](/img/structure/B3026379.png)

![N-[(1S,2R,3E)-2-hydroxy-1-[[(3-O-sulfo-beta-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]-heptadecanamide](/img/structure/B3026382.png)

![16-[[[[4-Chloro-3-(trifluoromethyl)phenyl]amino]carbonyl]amino]-hexadecanoicacid](/img/structure/B3026383.png)

![2,4-Dihydroxy-6-[(14R)-14-hydroxypentadecyl]benzoic acid](/img/structure/B3026386.png)

![N-[(3Z)-10-methyl-1-oxo-3-undecen-1-yl]-L-alpha-aspartyl-(2S,3R)-2,3-diaminobutanoyl-(2R)-2-piperidinecarbonyl-(3S)-3-methyl-L-alpha-aspartyl-L-alpha-aspartylglycyl-L-alpha-aspartylglycyl-(2R,3R)-2,3-diaminobutanoyl-L-valyl-L-proline (11-->2)-lactam](/img/structure/B3026394.png)

![9Z,12Z-octadecadienoicacid,(10Z)-32-[[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]amino]-32-oxo-10-dotriaconten-1-ylester](/img/structure/B3026395.png)